2-(4-Amino-3-fluorophenyl)-5-methylisoindoline-1,3-dione
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Overview
Description
2-(4-Amino-3-fluorophenyl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that features a unique combination of an isoindole core with an amino-fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-fluorophenyl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-3-fluorobenzaldehyde and methylamine.
Cyclization: The key step involves the cyclization of the intermediate to form the isoindole core. This can be achieved through a condensation reaction under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-fluorophenyl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Amino-3-fluorophenyl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(4-Amino-3-fluorophenyl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in DNA replication and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylchromen-4-one: This compound shares a similar amino-fluorophenyl group but differs in its core structure.
2-Amino-3-(4-fluorophenyl)propanoic acid: Another compound with a fluorophenyl group, but with a different functional group arrangement.
Uniqueness
2-(4-Amino-3-fluorophenyl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its isoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H11FN2O2 |
---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
2-(4-amino-3-fluorophenyl)-5-methylisoindole-1,3-dione |
InChI |
InChI=1S/C15H11FN2O2/c1-8-2-4-10-11(6-8)15(20)18(14(10)19)9-3-5-13(17)12(16)7-9/h2-7H,17H2,1H3 |
InChI Key |
WJIUNZAWWOKPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)N)F |
Origin of Product |
United States |
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